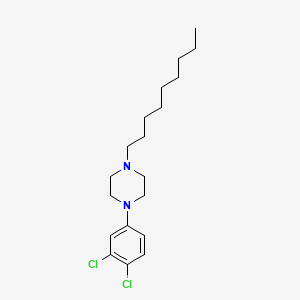

1-(3,4-Dichlorophenyl)-4-nonylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-nonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30Cl2N2/c1-2-3-4-5-6-7-8-11-22-12-14-23(15-13-22)17-9-10-18(20)19(21)16-17/h9-10,16H,2-8,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMFOQOEJNXWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 3,4 Dichlorophenyl 4 Nonylpiperazine and Its Analogs

Retrosynthetic Analysis for the Elaboration of 1-(3,4-Dichlorophenyl)-4-nonylpiperazine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnections are made at the carbon-nitrogen bonds of the piperazine (B1678402) ring.

Two key disconnections are identified:

C-N Disconnection (1): Breaking the bond between the N4 nitrogen of the piperazine ring and the nonyl chain. This is a standard N-alkylation disconnection. This leads to two precursor synthons: the 1-(3,4-Dichlorophenyl)piperazine (B178234) core and a nine-carbon alkyl electrophile (e.g., a nonyl cation synthon). The corresponding synthetic equivalents would be 1-(3,4-Dichlorophenyl)piperazine and an alkylating agent like 1-bromononane (B48978) or nonanal (B32974).

C-N Disconnection (2): A further disconnection of the 1-(3,4-Dichlorophenyl)piperazine core at the N1-aryl bond. This suggests an aromatic nucleophilic substitution or a cyclization approach. This disconnection points to 3,4-dichloroaniline (B118046) and a piperazine synthon, or a precursor like bis(2-chloroethyl)amine (B1207034), as starting materials.

This analysis outlines a synthetic strategy where the 1-(3,4-Dichlorophenyl)piperazine core is first assembled, followed by the attachment of the nonyl side chain.

Strategies for the Construction of the 1-(3,4-Dichlorophenyl)piperazine Core Structure

The synthesis of the N-aryl piperazine core is a critical step that dictates the final substitution pattern of the target molecule.

Amination and Cyclization Reactions for Piperazine Ring Formation

A prevalent method for forming the N-aryl piperazine ring involves the reaction of a primary aniline (B41778) with bis(2-chloroethyl)amine hydrochloride. researchgate.netprepchem.com This process involves an initial N-alkylation followed by an intramolecular cyclization to form the piperazine ring.

In a typical procedure for synthesizing 1-(3,4-Dichlorophenyl)piperazine, 3,4-dichloroaniline is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a base, such as potassium carbonate, and a high-boiling solvent like n-butanol. prepchem.com The base neutralizes the hydrochloric acid formed during the reaction, driving the cyclization to completion.

Regioselective Introduction of the 3,4-Dichlorophenyl Substituent

The regioselectivity of the final product is determined at the very beginning of the synthesis by the choice of the starting aniline. To obtain the 3,4-dichloro substitution pattern, 3,4-dichloroaniline is used as the starting material. prepchem.com The reaction directly forms the bond between the nitrogen of the aniline and the piperazine ring precursor, ensuring the dichlorophenyl group is correctly positioned at the N1 position of the piperazine core. Alternative isomers, such as 1-(2,3-Dichlorophenyl)piperazine (B491241), are synthesized using the corresponding 2,3-dichloroaniline (B127971) isomer as the starting material. researchgate.netgoogle.com

Synthetic Routes for Incorporating the 4-Nonyl Chain onto the Piperazine Core

Once the 1-(3,4-Dichlorophenyl)piperazine core is synthesized, the nonyl chain is introduced at the N4 position. Two primary methods are employed for this N-alkylation step.

Nucleophilic Substitution: This is a direct and common method where the secondary amine of the 1-(3,4-Dichlorophenyl)piperazine core acts as a nucleophile, attacking an alkyl halide. mdpi.com For the synthesis of the target compound, 1-bromononane or 1-chlorononane (B146367) would be the preferred alkylating agent. The reaction is typically carried out in the presence of a base to scavenge the hydrogen halide byproduct.

Reductive Amination: An alternative route involves the reaction of 1-(3,4-Dichlorophenyl)piperazine with nonanal (the aldehyde corresponding to the nonyl chain). mdpi.comnih.gov This reaction first forms an intermediate enamine or iminium ion, which is then reduced in situ to the final tertiary amine. A common reducing agent for this transformation is sodium triacetoxyborohydride. mdpi.com

Approaches for the Design and Synthesis of Structural Analogs and Derivatives of this compound

The synthetic methodologies described above are versatile and can be readily adapted to produce a wide range of structural analogs by modifying the N-alkyl chain.

Modifications to the N-Alkyl Chain Length and Branching (e.g., Alkylated Piperazines)

The synthesis of N-alkyl piperazine analogs with varying chain lengths and branching is achieved by simply changing the alkylating agent used in the final step. researchgate.net The general methods of nucleophilic substitution and reductive amination remain applicable.

Varying Chain Length: To synthesize analogs with different linear alkyl chains, the corresponding alkyl halides or aldehydes are used. For example, reacting 1-(3,4-Dichlorophenyl)piperazine with 1-bromohexane (B126081) would yield 1-(3,4-Dichlorophenyl)-4-hexylpiperazine, while using 1-bromododecane (B92323) would produce the dodecyl analog. researchgate.net

Introducing Branching: Branched alkyl chains can be incorporated by using branched alkylating agents. For instance, reductive amination with a branched aldehyde like isovaleraldehyde (B47997) would introduce a branched isopentyl group at the N4 position.

The table below illustrates the synthesis of various N-alkylated analogs of 1-(3,4-Dichlorophenyl)piperazine using different alkylating agents.

| Alkylating Agent (Halide) | Alkylating Agent (Aldehyde) | Resulting N-Alkyl Chain | Product Name |

| 1-Bromobutane | Butyraldehyde | n-Butyl | 1-(3,4-Dichlorophenyl)-4-butylpiperazine |

| 1-Bromohexane | Hexanal | n-Hexyl | 1-(3,4-Dichlorophenyl)-4-hexylpiperazine |

| 1-Bromooctane | Octanal | n-Octyl | 1-(3,4-Dichlorophenyl)-4-octylpiperazine |

| 1-Bromododecane | Dodecanal | n-Dodecyl | 1-(3,4-Dichlorophenyl)-4-dodecylpiperazine |

Variations in the Substitution Pattern and Halogenation of the Phenyl Ring

The 3,4-dichlorophenyl moiety is a key structural feature of the parent compound, and altering its substitution and halogenation pattern is a common strategy for analog development. The synthesis of N-arylpiperazines is primarily achieved through several robust methods, including palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann–Goldberg reactions, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. nih.gov

The Buchwald-Hartwig amination is frequently employed for its high efficiency and broad substrate scope. This method facilitates the coupling of an aryl halide (or triflate) with piperazine or its derivatives. Careful optimization of the base and solvent system is crucial for success. nih.gov For instance, a Pd/BINAP catalyst system in a toluene-DBU solvent has been shown to be effective for the amination between certain aryl bromides and unprotected piperazine. nih.gov The SNAr reaction is another viable and often more scalable approach, particularly when the aryl ring is activated by electron-withdrawing groups. nih.gov

These synthetic strategies allow for the introduction of a wide array of substituents onto the phenyl ring. Variations can include:

Position of Halogens: Moving the chlorine atoms to other positions (e.g., 2,4-dichloro, 2,5-dichloro) or introducing different halogens like fluorine or bromine. researchgate.netresearchgate.net

Number of Halogens: Synthesizing mono-halogenated or tri-halogenated analogs.

Introduction of Other Substituents: Replacing one or both chlorine atoms with other functional groups such as methyl, cyano, acetyl, or trifluoromethyl groups to modulate electronic and steric properties. nih.govresearchgate.net

The synthesis of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones showcases the derivatization of the dichlorophenylpiperazine scaffold. nih.gov Similarly, research on 1-aryl-4-(2-aryl-1-diazenyl)-piperazines has included the 1-(3,4-dichlorophenyl)piperazine moiety as a key building block for creating a library of compounds. researchgate.net

| Synthetic Method | Aryl Substrate Example | Piperazine Reactant | Key Conditions/Catalyst | Resulting Variation | Reference |

| Buchwald-Hartwig Coupling | Aryl Bromide | Unprotected Piperazine | Pd/BINAP, Toluene-DBU | N-Arylpiperazine | nih.gov |

| SNAr Reaction | Electron-deficient (Hetero)arene | N-Methylpiperazine | Base, Solvent | N-Arylpiperazine | nih.gov |

| Diazotization/Coupling | Primary Arylamine | 1-(3,4-Dichlorophenyl)piperazine | NaNO₂, HCl | 1-(3,4-Dichlorophenyl)-4-(aryldiazenyl)piperazine | researchgate.net |

| Mannich Reaction | 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thione | Substituted Piperazine | Formaldehyde | Oxadiazole-Thione Piperazine Derivative | nih.gov |

Heterocyclic Ring Bioisosterism and Hybrid Architectures (e.g., Piperazine-Azole Hybrids)

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. The piperazine ring, while prevalent in over 100 FDA-approved drugs, can be replaced with various bioisosteres to fine-tune pharmacokinetic properties. enamine.netacs.org These bioisosteres can alter geometry, pKa, and conformation, potentially leading to improved solubility or target engagement. blumberginstitute.org Examples of piperazine bioisosteres include structures like 3,8-diazabicyclo[3.2.1]octane. researchgate.netresearchgate.net

A significant strategy in modifying the piperazine scaffold is the creation of hybrid molecules, where the piperazine ring is linked to another heterocyclic system, such as an azole. Piperazine-azole hybrids have been synthesized and investigated for various biological activities. acs.orgnih.gov The synthesis of these hybrids often involves multi-step reaction sequences.

For example, one reported synthesis of alkylated piperazine-azole hybrids proceeds in two main steps: acs.orgnih.gov

Epoxide Formation: A fluorinated or chlorinated acetophenone (B1666503) derivative is converted to an epoxide intermediate using trimethylsulfoxonium (B8643921) iodide in the presence of a strong base.

Ring Opening: The resulting oxirane intermediate is then reacted with an appropriate N-alkylated piperazine under mild basic conditions to yield the final piperazine-azole hybrid.

Another approach involves the amalgamation of piperazine and 1,2,3-triazole rings. tandfonline.com This can be achieved via a "click chemistry" approach, where a piperazine derivative containing an azide (B81097) function reacts with a terminal alkyne, or vice-versa, often catalyzed by copper(I). This modular approach allows for the creation of a diverse library of hybrid compounds. tandfonline.comnih.gov

| Modification Type | Structural Example | Synthetic Strategy | Purpose of Modification | Reference |

| Bioisosterism | 3,8-Diazabicyclo[3.2.1]octane | Multi-step synthesis | Alter conformation, pKa, and physicochemical properties | researchgate.net, researchgate.net |

| Hybrid Architecture | Piperazine-Azole Hybrid | Epoxide formation followed by nucleophilic ring-opening | Combine pharmacophores to create novel activities | acs.org, nih.gov |

| Hybrid Architecture | Piperazine-1,2,3-Triazole Hybrid | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Efficiently link molecular fragments for synergistic effects | tandfonline.com |

| Hybrid Architecture | Piperazine-Oxadiazole Hybrid | Multi-step synthesis including Mannich reaction | Explore novel chemical space for biological activity | nih.gov |

Consideration of Stereoselective Synthetic Pathways for Chiral Analogs

The introduction of stereocenters into the piperazine ring can significantly impact biological activity. Therefore, the development of stereoselective synthetic pathways to access chiral analogs is of high importance. researchgate.net Such syntheses allow for the preparation of enantiomerically pure or enriched compounds, which is crucial for understanding the stereochemical requirements for interaction with biological targets.

Several methods have been developed for the asymmetric synthesis of chiral piperazines and their precursors, piperazin-2-ones.

Palladium-Catalyzed Asymmetric Hydrogenation: This method has been successfully applied to the synthesis of chiral disubstituted piperazin-2-ones from pyrazin-2-ols. dicp.ac.cnrsc.org The reaction proceeds with excellent diastereoselectivities and enantioselectivities, and the resulting chiral piperazin-2-one (B30754) can be readily reduced to the corresponding chiral piperazine without loss of optical purity. dicp.ac.cn

Palladium-Catalyzed Asymmetric Allylic Alkylation: An asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones has been reported to produce a variety of highly enantioenriched piperazine-2-ones. thieme-connect.com This method allows for the creation of both α-secondary and α-tertiary stereocenters.

Diastereoselective Alkylation: Chiral piperazines can be constructed starting from chiral building blocks, such as amino acids. For instance, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine was synthesized from S-phenylalanine in a multi-step sequence where a key step involved a highly diastereoselective alkylation to introduce the second stereocenter. clockss.orgresearchgate.net

These methods provide access to a range of chiral piperazine scaffolds that can be incorporated into analogs of this compound to investigate the influence of stereochemistry.

| Asymmetric Method | Substrate | Key Reagent/Catalyst | Product Type | Stereoselectivity | Reference |

| Asymmetric Hydrogenation | Pyrazin-2-ol | Palladium Catalyst / Chiral Ligand | Chiral Piperazin-2-one | High ee and dr | dicp.ac.cn, rsc.org |

| Asymmetric Allylic Alkylation | N-Protected Piperazin-2-one | Palladium Catalyst / Chiral Ligand | Enantioenriched Piperazin-2-one | Excellent ee | thieme-connect.com |

| Diastereoselective Alkylation | Chiral Precursor from S-phenylalanine | - | Trans-2,6-disubstituted Piperazine | Complete diastereoselectivity | clockss.org |

Receptor Pharmacology and Molecular Mechanisms of Action of 1 3,4 Dichlorophenyl 4 Nonylpiperazine

Investigation of Sigma Receptor Ligand Activity

The sigma receptor system, comprising at least two subtypes (σ1 and σ2), is a key area of investigation for phenylpiperazine derivatives. These receptors are implicated in a wide range of cellular functions and are targets for therapeutic intervention in neurological and psychiatric disorders.

Binding Affinity and Selectivity at Sigma-1 (σ1) Receptors

Specific binding affinity data (Ki values) for 1-(3,4-Dichlorophenyl)-4-nonylpiperazine at the sigma-1 (σ1) receptor are not currently available in the scientific literature. Structure-activity relationship (SAR) studies on similar piperazine (B1678402) and piperidine (B6355638) derivatives indicate that the nature of the substituent on the piperazine nitrogen is a critical determinant of affinity for the σ1 receptor. Generally, the pharmacophore for σ1 receptor ligands includes a central amine, a primary hydrophobic site, and a secondary binding site. For many 1-arylpiperazine derivatives, the affinity for the σ1 receptor is influenced by the length and composition of the alkyl chain. While direct evidence is lacking, the presence of the 3,4-dichlorophenyl group suggests a potential interaction with the receptor, though the long nonyl chain represents a significant structural variation from more commonly studied analogues.

Binding Affinity of this compound at σ1 Receptors

| Receptor Subtype | Binding Affinity (Ki) |

|---|

Binding Affinity and Selectivity at Sigma-2 (σ2) Receptors

Similar to the σ1 receptor, the binding affinity and selectivity of this compound for the sigma-2 (σ2) receptor have not been specifically reported. Research on other phenylpiperazine derivatives has shown that modifications to the molecule can significantly alter selectivity between the two sigma receptor subtypes. The lack of specific data for the nonyl derivative makes it impossible to determine its preference for either the σ1 or σ2 receptor.

Binding Affinity of this compound at σ2 Receptors

| Receptor Subtype | Binding Affinity (Ki) |

|---|

Functional Characterization as Agonist, Antagonist, or Inverse Agonist at Sigma Receptors

The functional activity of this compound at sigma receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is currently undetermined. Functional characterization would require specific in vitro or in vivo assays measuring the compound's effect on sigma receptor-mediated signaling pathways. Without such studies, any discussion of its functional properties would be purely speculative.

Functional Activity of this compound at Sigma Receptors

| Receptor Subtype | Functional Activity |

|---|---|

| Sigma-1 (σ1) | Data Not Available |

Exploration of Interactions with Other Neurotransmitter Receptors and Transporters

Arylpiperazine moieties are common structural motifs in ligands that target a variety of neurotransmitter receptors, including dopaminergic and serotonergic systems.

Dopaminergic Receptor Systems

The affinity of this compound for dopamine (B1211576) receptor subtypes (e.g., D1, D2, D3, D4) has not been documented. The 1-(2,3-dichlorophenyl)piperazine (B491241) moiety is a known structural element in several high-affinity D3 receptor ligands. However, the substitution pattern on the phenyl ring (3,4-dichloro vs. 2,3-dichloro) and the long nonyl chain in the compound of interest represent significant structural differences that would likely alter its affinity and selectivity profile for dopamine receptors. Studies on related compounds have shown that the nature of the substituent at the 4-position of the piperazine ring is crucial for determining the affinity for D2 versus D3 receptors. acs.org

Binding Affinity of this compound at Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | Data Not Available |

Serotonergic Receptor Systems

The interaction of this compound with serotonin (B10506) (5-HT) receptors is also an area where specific data is lacking. The arylpiperazine scaffold is present in numerous serotonergic ligands. For instance, subtle modifications to 1-arylpiperazine-containing molecules can yield compounds with varying affinities for different 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A. nih.gov The specific combination of the 3,4-dichlorophenyl group and the nonyl substituent would determine its unique serotonergic profile, which remains to be elucidated through experimental studies.

Binding Affinity of this compound at Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | Data Not Available |

Noradrenergic Receptor Systems

The N-phenylpiperazine moiety is a common structural feature in ligands that target adrenoceptors. nih.gov These receptors, activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, are divided into two main classes, α and β, each with several subtypes (e.g., α1A, α1B, α1D, α2A, etc.). guidetopharmacology.org Compounds containing the arylpiperazine structure are particularly known for their affinity for α1-adrenoceptors. nih.gov

Molecular docking and affinity chromatography studies on a series of N-phenylpiperazine derivatives have elucidated the mechanism of their interaction with the α1A-adrenoceptor. The binding is primarily driven by electrostatic forces and the formation of hydrogen bonds. rsc.orgresearchgate.net Key amino acid residues within the receptor, such as Asp106, Gln177, Ser188, Ser192, and Phe193, have been identified as the main binding sites. rsc.orgresearchgate.net The affinity of these ligands is influenced by three main structural components: an ionizable piperazine ring, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.orgresearchgate.net

In this compound, the dichlorophenyl group serves as the hydrophobic moiety, while the piperazine ring provides the ionizable and hydrogen-bonding centers. The long nonyl chain at the N4 position would significantly increase the molecule's lipophilicity, which could influence its binding affinity and selectivity for different receptor subtypes. While direct binding data for the title compound is unavailable, its structural cousin, 3,4-dichlorophenylpiperazine (3,4-DCPP), is known to act as a β1-adrenergic receptor blocker, albeit with relatively low affinity. wikipedia.org This suggests that the dichlorophenylpiperazine scaffold has the potential for interaction with noradrenergic systems.

Enzyme Modulation and Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Phenylpiperazine derivatives have been extensively investigated as potential MAO inhibitors for the treatment of neurological disorders. epa.gov

Structure-activity relationship studies reveal that the nature of substituents on the phenyl ring and the piperazine nitrogen significantly influences both the potency and selectivity of MAO inhibition. For a series of para-substituted 4-phenylpiperazines, it was found that large, hydrophobic substituents tended to produce compounds with high affinity for MAO-B. nih.gov Conversely, substituents with a low dipole moment increased affinity for MAO-A. nih.gov

Given that this compound possesses a large, hydrophobic nonyl group, it could theoretically exhibit a preference for MAO-B inhibition. Several studies on various phenylpiperazine and biphenylpiperazine derivatives have identified potent and selective MAO-B inhibitors. bohrium.comnih.govresearchgate.net For example, certain piperazine-substituted chalcones and biphenylpiperazine derivatives have shown MAO-B inhibitory activity with IC50 values in the nanomolar to low micromolar range. bohrium.comnih.gov Kinetic studies of these related compounds often reveal a competitive and reversible mode of inhibition. nih.gov

The dichlorophenylpiperazine scaffold is found in molecules that inhibit enzymes beyond the MAO family. A notable example involves the inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. nih.gov The atypical antipsychotic drug cariprazine (B1246890) and its metabolite, 2,3-(dichlorophenyl) piperazine, are potent inhibitors of DHCR7. nih.gov This inhibition leads to an accumulation of the cholesterol precursor 7-dehydrocholesterol (7-DHC). nih.gov

Additionally, various phenylpiperazine derivatives have been explored as inhibitors for other enzyme targets relevant to different therapeutic areas:

Topoisomerases: Phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential anticancer agents that target topoisomerases, which are enzymes that control DNA topology and are crucial for cancer cell proliferation. nih.gov

Cytochrome P450 (CYP) Isoenzymes: Phenylpiperazine derivatives can inhibit various CYP isoenzymes, such as CYP2D6, CYP1A2, and CYP3A4, which are involved in the metabolism of a wide range of drugs and xenobiotics. researchgate.net

Transient Receptor Potential Vanilloid 1 (TRPV1): Novel phenylpiperazine derivatives have been identified as potent antagonists of the TRPV1 channel, a key target for pain perception. nih.gov

Dopamine Transporter (DAT): Some chlorophenylpiperazine (B10847632) analogues have shown high affinity for the dopamine transporter, suggesting a potential role in modulating dopaminergic neurotransmission. nih.gov

Elucidation of Downstream Signaling Pathways and Cellular Responses

The potential downstream signaling pathways and cellular responses initiated by this compound would be dictated by the specific receptors and enzymes it interacts with. Based on the pharmacology of related phenylpiperazine compounds, several pathways can be hypothesized.

If the compound acts as a ligand for α1-adrenoceptors, it would likely trigger signaling cascades mediated by Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG activates protein kinase C. These events culminate in various cellular responses, including smooth muscle contraction.

Should the compound interact with dopamine D2 or D3 receptors, as many arylpiperazines do, it would likely engage Gi/o-coupled signaling pathways. nih.govacs.org Agonist stimulation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. D2 and D3 receptors can also activate other pathways, such as the ERK signaling cascade, through mechanisms that can be either G-protein dependent or β-arrestin mediated. nih.gov

Inhibition of enzymes like MAO-B would lead to increased intracellular concentrations of dopamine in specific brain regions. This elevation of dopamine can enhance dopaminergic signaling, which is a key mechanism for the symptomatic treatment of Parkinson's disease.

Broad Spectrum of Biological Activities Associated with Dichlorophenyl Moieties in Other Compound Classes (e.g., Herbicidal Mechanisms)

The 3,4-dichlorophenyl moiety is a key structural component in various classes of compounds with significant biological activities, most notably herbicides and insecticides.

Herbicidal Activity: One of the most well-known compounds featuring this moiety is the herbicide Diuron, chemically known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). atamanchemicals.combionity.comwikipedia.org Diuron is a potent and specific inhibitor of photosynthesis. bionity.comvedantu.com Its mechanism of action involves blocking the photosynthetic electron transport chain. atamanchemicals.comvedantu.com Specifically, DCMU binds to the QB plastoquinone (B1678516) binding site on the D1 protein of photosystem II, which prevents the flow of electrons to plastoquinone. atamanchemicals.combionity.com This interruption halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation, ultimately leading to plant death. bionity.com The blockage of electron transfer also leads to the formation of toxic oxygen radicals, which cause further damage to chloroplast proteins and membranes. vedantu.com

Insecticidal Activity: The dichlorophenyl group is also central to the structure of the infamous insecticide Dichlorodiphenyltrichloroethane (DDT). The toxicology of DDT and its analogs has been studied extensively. researchgate.netnih.govdntb.gov.ua The primary mechanism of DDT's insecticidal action is neurotoxicity. It acts on the peripheral nervous system of insects by modifying the gating kinetics of voltage-gated sodium channels. osu.edu DDT causes these channels to remain open for an extended period after activation, leading to repetitive neuronal firing, which manifests as spasms, tremors, and eventual paralysis and death of the insect. osu.edu While effective as an insecticide, the environmental persistence and bioaccumulation of DDT and its metabolites, such as DDE and DDD, have led to its ban in many countries. researchgate.netnih.gov

These examples underscore the potent and diverse biological activities conferred by the dichlorophenyl moiety, from disrupting fundamental biological processes like photosynthesis and cholesterol synthesis to inducing potent neurotoxicity.

Structure Activity Relationship Sar and Ligand Design Principles for 1 3,4 Dichlorophenyl 4 Nonylpiperazine Analogs

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore model outlines the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. For 1-(3,4-Dichlorophenyl)-4-nonylpiperazine analogs, the key pharmacophoric features can be deduced from the SAR of related compounds and general principles of medicinal chemistry.

The primary pharmacophoric elements are:

Aromatic Region: The 3,4-dichlorophenyl moiety serves as a crucial aromatic region. The chlorine atoms create a specific electronic profile and steric bulk that are important for molecular recognition at the target receptor.

Basic Nitrogen Atom: The nitrogen atom of the piperazine (B1678402) ring, which is protonated at physiological pH, acts as a key interaction point, likely forming an ionic bond or a hydrogen bond with an acidic residue in the receptor's binding pocket.

Piperazine Scaffold: The piperazine ring itself acts as a central scaffold, holding the aromatic and hydrophobic regions in a specific spatial orientation necessary for optimal interaction with the receptor.

These features collectively define the pharmacophore for this class of compounds, and any modification to these elements can significantly impact biological activity.

Impact of Substitutions on the Piperazine Ring on Receptor Binding and Functional Efficacy

The piperazine ring is a common scaffold in many biologically active compounds due to its synthetic tractability and its ability to present substituents in defined vectors. scielo.br In the context of this compound analogs, substitutions on the piperazine ring can have a profound effect on receptor binding and functional efficacy.

Studies on related arylpiperazine derivatives have shown that introducing substituents at the 2, 3, 5, or 6 positions of the piperazine ring can alter the conformation of the molecule and its interaction with the target. For instance, the introduction of a methyl group can introduce steric hindrance, which may either enhance or decrease binding affinity depending on the topology of the receptor's binding site.

Furthermore, the basicity of the piperazine nitrogens is a critical factor. Substituents that alter the pKa of these nitrogens can affect the strength of the ionic interaction with the receptor. Electron-withdrawing groups would decrease basicity, potentially weakening the key electrostatic interaction, while electron-donating groups could enhance it. The versatile structure of the piperazine ring allows for the creation of new bioactive molecules with desired pharmacological activities. researchgate.net

The following table summarizes the predicted impact of hypothetical substitutions on the piperazine ring based on general SAR principles for arylpiperazine compounds.

| Substitution Position | Type of Substituent | Predicted Impact on Receptor Binding | Predicted Impact on Functional Efficacy |

| N1 (Aryl-substituted) | Altering dichlorophenyl moiety | Significant change in selectivity and affinity | Potentially altered intrinsic activity (agonist vs. antagonist) |

| N4 (Alkyl-substituted) | Varying alkyl chain length | Modulates lipophilicity and interaction with hydrophobic pockets | Can influence potency and duration of action |

| C2/C6 | Small alkyl groups (e.g., methyl) | May introduce steric clashes or favorable van der Waals interactions, affecting affinity | Could alter the conformational preference, impacting efficacy |

| C3/C5 | Polar groups (e.g., hydroxyl) | Could introduce new hydrogen bonding opportunities, potentially increasing affinity | May change the binding mode, leading to altered functional response |

Role of the N-Nonyl Alkyl Chain in Lipophilicity, Membrane Permeability, and Receptor Recognition

Lipophilicity and Membrane Permeability: The long, nine-carbon chain significantly increases the lipophilicity of the molecule. A higher lipophilicity generally enhances the ability of a compound to cross biological membranes, such as the blood-brain barrier, through passive diffusion. nih.gov This is a critical factor for drugs targeting the central nervous system. However, excessive lipophilicity can also lead to issues such as poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other lipophilic molecules in the body. The N-nonyl chain likely represents a balance to achieve adequate membrane permeability without introducing significant liabilities.

Receptor Recognition: The N-nonyl chain is believed to interact with a hydrophobic pocket within the target receptor. The length and conformation of this chain are often critical for optimal binding. Shorter or longer alkyl chains may not fit as well into this pocket, leading to a decrease in binding affinity. The flexibility of the alkyl chain allows it to adopt a conformation that maximizes van der Waals interactions with hydrophobic amino acid residues in the binding site.

The table below illustrates the general trend of how alkyl chain length can influence key pharmacological parameters in arylpiperazine analogs.

| N-Alkyl Chain Length | Lipophilicity (LogP) | Predicted Membrane Permeability | Predicted Receptor Affinity |

| Short (C1-C3) | Low | Low to Moderate | Generally Lower |

| Medium (C4-C8) | Moderate to High | Moderate to High | Often Optimal |

| Long (C9 and above) | High | High (but may have solubility issues) | Can be high, but may decrease if too long for the binding pocket |

Influence of the 3,4-Dichlorophenyl Moiety on Molecular Recognition and Target Selectivity

The 3,4-dichlorophenyl moiety is a common structural motif in a variety of bioactive compounds and plays a critical role in the molecular recognition and target selectivity of this compound analogs.

Molecular Recognition: The phenyl ring itself provides a scaffold for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's binding site. The two chlorine atoms at the 3 and 4 positions are crucial for defining the electronic and steric properties of this aromatic ring. The electron-withdrawing nature of the chlorine atoms can influence the charge distribution of the ring, affecting its interaction with the receptor. Additionally, the specific substitution pattern creates a distinct shape that must be accommodated by the binding pocket.

Target Selectivity: The substitution pattern on the phenyl ring is a key determinant of a ligand's selectivity for different receptor subtypes. For example, in the case of dopamine (B1211576) and serotonin (B10506) receptor ligands, subtle changes in the position and nature of substituents on the phenyl ring can dramatically shift the binding affinity from one receptor subtype to another. The 3,4-dichloro substitution pattern likely provides a specific set of interactions that favor binding to its primary target over other related receptors. Studies on related dichlorophenylpiperazine compounds have highlighted the importance of this moiety for achieving high affinity and selectivity. acs.org

Comparative SAR Analysis with Other Dichlorophenyl-Containing Bioactive Compounds

To better understand the role of the 3,4-dichlorophenyl group in this compound, it is useful to compare its SAR with other bioactive compounds that also contain a dichlorophenyl moiety.

Diclofenac: This well-known non-steroidal anti-inflammatory drug (NSAID) contains a 2,6-dichlorophenyl group. In diclofenac, the dichlorophenyl ring is crucial for its inhibitory activity against cyclooxygenase (COX) enzymes. The chlorine atoms are thought to force the two aromatic rings into a non-planar conformation, which is optimal for fitting into the active site of the COX enzymes.

Sertraline (B1200038): This selective serotonin reuptake inhibitor (SSRI) features a 3,4-dichlorophenyl group. The SAR of sertraline analogs has shown that the presence and position of the chlorine atoms are critical for its high affinity and selectivity for the serotonin transporter (SERT). Moving the chlorine atoms to other positions on the phenyl ring significantly reduces its potency.

This comparative analysis reveals that the dichlorophenyl moiety is a "privileged" scaffold in medicinal chemistry, capable of interacting with a diverse range of biological targets. The specific substitution pattern (e.g., 2,6- vs. 3,4-) is a key factor in determining the target selectivity of the molecule.

The following table provides a comparative overview of different dichlorophenyl-containing compounds.

| Compound | Dichlorophenyl Substitution | Primary Biological Target | Role of Dichlorophenyl Moiety |

| This compound | 3,4-dichloro | (Hypothetical, e.g., CNS receptors) | Key for molecular recognition and target selectivity |

| Diclofenac | 2,6-dichloro | Cyclooxygenase (COX) enzymes | Induces a specific conformation for optimal binding |

| Sertraline | 3,4-dichloro | Serotonin Transporter (SERT) | Essential for high affinity and selectivity |

| N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)...(MK-5596) | 2,4-dichloro | Cannabinoid-1 Receptor (CB1R) | Contributes to the overall binding affinity as part of a larger scaffold nih.gov |

Integration of Computational SAR Tools for Predictive Modeling and Ligand Optimization

Computational tools are increasingly used in modern drug discovery to accelerate the process of lead identification and optimization. For this compound analogs, several computational approaches can be integrated to build predictive SAR models and guide the design of new ligands.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For this compound analogs, 2D-QSAR could be used to correlate physicochemical descriptors (e.g., logP, molecular weight, electronic parameters) with activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide more detailed insights by creating 3D models that relate the steric and electrostatic fields of the molecules to their biological activity.

Pharmacophore Modeling: As discussed in section 4.1, pharmacophore models can be generated based on a set of active compounds. researchgate.net These models can then be used to virtually screen large chemical databases to identify new compounds that fit the pharmacophoric requirements and are therefore likely to be active.

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound and its analogs. This can help to visualize the key interactions between the ligand and the receptor, providing a structural basis for the observed SAR and guiding the design of new analogs with improved binding affinity.

The integration of these computational tools allows for a more rational and efficient approach to ligand design, reducing the need for extensive and costly chemical synthesis and biological testing.

Preclinical Biological Investigations and in Vitro Characterization

In Vitro Pharmacological Assays for Target Engagement and Functional Activity

The in vitro pharmacological profile of compounds based on the 1-(3,4-dichlorophenyl)piperazine (B178234) scaffold has been explored through various assays to determine their interaction with biological targets and subsequent functional effects.

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for various receptors. While specific binding data for 1-(3,4-Dichlorophenyl)-4-nonylpiperazine is not extensively documented, the parent moiety, 1-(3,4-dichlorophenyl)piperazine (DCPP), and its analogs are known to interact with aminergic G-protein coupled receptors. ontosight.ai For instance, the positional isomer 1-(2,3-dichlorophenyl)piperazine (B491241) (2,3-DCPP), which is a metabolite of aripiprazole, has been shown to have affinity for dopamine (B1211576) D2 and D3 receptors. dbpedia.org

More complex derivatives have been synthesized and evaluated to achieve high affinity and selectivity. Competition binding assays using cells transfected with human dopamine receptors have identified analogs with potent and selective antagonist profiles for the D3 receptor. researchgate.net For example, a derivative incorporating a trans-butenyl linker and a pyridine-benzamide moiety displayed nanomolar affinity for the D3 receptor with over 100-fold selectivity against the D2 receptor. researchgate.net Another related compound, a radiolabeled derivative of DCPP, was developed as a potent agonist for sigma-1 (σ1) receptors, with an IC50 value of 6.9 nM. nih.gov

Table 1: Receptor Binding Affinities of Selected Dichlorophenylpiperazine Analogs

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (D2/D3 Ratio) |

|---|---|---|---|

| N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | hD3 | 0.7 | 133 |

| N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | hD2L | 93.3 | |

| NGB 2904 | hD3 | 2.0 | 56 |

| NGB 2904 | hD2L | 112 |

Data sourced from a study on dopamine D3 receptor probes. researchgate.net

The 3,4-dichlorophenyl moiety is a feature of certain potent enzyme inhibitors. Research into compounds containing this group has revealed significant inhibitory activity against specific enzymes, suggesting a potential area of investigation for this compound.

A notable example is 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which was tested for its ability to inhibit human monoamine oxidase (MAO) A and B. mdpi.comresearchgate.net The compound demonstrated highly potent and selective inhibition of the MAO-B isoform, which is a key target in the treatment of neurodegenerative conditions like Parkinson's disease. mdpi.compreprints.org The high potency (in the nanomolar range) and selectivity for MAO-B over MAO-A highlight the potential of the 3,4-dichlorophenyl structure in designing targeted enzyme inhibitors. mdpi.comresearchgate.net

Table 2: Monoamine Oxidase (MAO) Inhibition by a 3,4-Dichlorophenyl-Containing Compound

| Compound | Enzyme | Inhibitory Concentration (IC50, µM) |

|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 |

| MAO-B | 0.036 |

Data from a study on a novel MAO-B inhibitor. mdpi.com

To understand the functional consequences of receptor binding, cell-based assays are employed. These assays can characterize a compound as an agonist, antagonist, or inverse agonist. For the dichlorophenylpiperazine class of compounds, functional activity has been confirmed at dopamine receptors.

The compound 1-(2,3-Dichlorophenyl)piperazine has been shown to act as a partial agonist at both D2 and D3 dopamine receptors. dbpedia.org In another study, a more complex analog, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide, was found to be a potent antagonist at human D3 receptors. researchgate.net This was demonstrated in Chinese hamster ovary (CHO) cells, where the compound inhibited the mitogenesis stimulated by the D3 agonist quinpirole, yielding an EC50 value of 3.0 nM. researchgate.net Such assays are critical for translating receptor affinity into a measure of biological function.

The piperazine (B1678402) scaffold is present in numerous compounds with antimicrobial properties. ontosight.aimanipal.eduontosight.ai Investigations into N-phenylpiperazine derivatives have revealed significant activity against various bacterial and fungal pathogens.

One study synthesized and tested a series of derivatives, including a compound with the 1-(3,4-dichlorophenyl)piperazine core: 1-[{(3-Trifluoromethyl)phenyl}carbamoyloxy-2-hydroxypropyl]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride. researchgate.net This specific derivative showed the highest potency against all tested microbial strains, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range against bacteria such as Staphylococcus aureus and fungi like Candida albicans. researchgate.net

Table 3: Antimicrobial and Antifungal Activity of a 1-(3,4-Dichlorophenyl)piperazine Derivative

| Microorganism | Strain | MIC (µM) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 15.1 |

| Enterococcus faecalis | ATCC 29212 | 30.2 |

| Candida albicans | ATCC 90028 | 3.78 |

| Candida krusei | CCM 8271 | 3.78 |

| Aspergillus fumigatus | CCM 8222 | 7.55 |

| Mycobacterium kansasii | DSM 44162 | 7.55 |

MIC (Minimum Inhibitory Concentration) values for 1-[{(3-Trifluoromethyl)phenyl}carbamoyloxy-2-hydroxypropyl]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride. researchgate.net

Neuroinflammation, characterized by the activation of glial cells like microglia, is implicated in the pathology of many neurodegenerative diseases. criver.commdpi.commdpi.com Compounds capable of modulating this inflammatory response are of significant therapeutic interest. The anti-inflammatory properties of molecules containing a dichlorophenyl group have been investigated in cellular models of neuroinflammation.

For example, the compound 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) was studied in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov LPS is a potent activator of microglia, inducing the release of inflammatory mediators. Treatment with CDMPO significantly reduced the production of nitric oxide (NO) and proinflammatory cytokines in these activated cells. nih.gov The mechanism was found to involve the attenuation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB). nih.gov These findings suggest that the dichlorophenyl scaffold may be a valuable component in the design of anti-neuroinflammatory agents.

Preclinical In Vivo Pharmacological Evaluation in Relevant Animal Models

The ultimate test of a compound's potential utility requires evaluation in living organisms. Animal models of disease allow for the assessment of efficacy and pharmacodynamic properties. While in vivo data for this compound is not available, related compounds have been tested in models relevant to neurodegenerative disorders.

The anti-neuroinflammatory compound CDMPO, which showed promise in vitro, was subsequently evaluated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. nih.gov MPTP is a neurotoxin that causes the loss of dopaminergic neurons and induces microglial activation, mimicking key aspects of the human disease. Prophylactic administration of CDMPO to MPTP-intoxicated mice provided significant neuroprotection. nih.gov The treatment decreased the expression of proinflammatory molecules, protected dopaminergic neurons from degeneration, and led to improvements in behavioral impairments. nih.gov These results demonstrate that a compound featuring a dichlorophenyl group can exert potent neuroprotective effects in a preclinical model of neurodegeneration, underscoring the therapeutic potential for this class of molecules.

Behavioral Phenotyping in Rodent Models

Detailed behavioral studies on this compound in rodent models are not available in the current scientific literature. While extensive research exists on the behavioral effects of various phenylpiperazine derivatives, particularly in the context of their interaction with serotonergic and dopaminergic systems, specific data for the nonyl-substituted analog remains unpublished.

Generally, behavioral phenotyping in rodents encompasses a range of tests to assess motor activity, anxiety levels, cognitive function, and social interaction. For a novel compound like this compound, a typical investigatory cascade would involve initial screening in open-field tests to evaluate locomotor activity and exploratory behavior. Subsequent, more specific assays such as the elevated plus-maze or light-dark box for anxiety, the Morris water maze or novel object recognition for learning and memory, and social interaction tests would provide a more comprehensive behavioral profile. Without such studies, the in vivo behavioral effects of this specific compound are purely speculative.

Evaluation in Animal Models of Neurological Disorders

There is no published research evaluating the efficacy or pharmacological effects of this compound in animal models of neurological disorders. Phenylpiperazine compounds have been investigated for a variety of central nervous system conditions, including Parkinson's disease, Alzheimer's disease, and schizophrenia, due to their ability to modulate neurotransmitter systems implicated in these disorders.

For instance, in models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or MPTP-induced neurotoxicity models, novel compounds are often assessed for their ability to mitigate motor deficits or protect dopaminergic neurons. nih.govnih.gov Similarly, in transgenic mouse models of Alzheimer's disease, which exhibit hallmark pathologies like amyloid-β plaque deposition, compounds might be tested for their impact on cognitive decline and plaque burden. nih.gov However, the specific therapeutic potential of this compound in any such model has not been reported.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of a compound, which are crucial for its biological activity. For 1-(3,4-Dichlorophenyl)-4-nonylpiperazine, molecular docking simulations can be employed to identify potential biological targets and elucidate the key interactions driving the ligand-receptor recognition process.

Given the structural features of this compound, particularly the dichlorophenylpiperazine moiety, potential targets could include G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, as well as other enzymes and ion channels. wikipedia.orgnih.gov In a hypothetical docking study against a serotonin receptor, the dichlorophenyl group would likely engage in hydrophobic and halogen bonding interactions with specific residues in the binding pocket. The piperazine (B1678402) ring can form hydrogen bonds or ionic interactions, while the long nonyl chain would be expected to occupy a hydrophobic channel within the receptor. nih.gov A study on arylpiperazine derivatives has shown their potential as androgen receptor (AR) antagonists, suggesting another possible target for docking studies. nih.gov

The results of such simulations are typically presented in a data table that includes the docking score, binding energy, and a list of interacting residues.

Interactive Data Table: Hypothetical Molecular Docking Results of this compound with a Serotonin Receptor

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Docking Score (kcal/mol) | -9.5 | Phe340, Trp336 | Pi-Pi Stackings |

| Binding Energy (kcal/mol) | -10.2 | Asp155 | Ionic Interaction |

| --- | --- | Val156, Ile160 | Hydrophobic |

| --- | --- | Tyr370 | Hydrogen Bond |

These predicted interactions provide a structural basis for the potential biological activity of the compound and can guide the design of analogs with improved affinity and selectivity.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Analysis

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor complexes over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of the binding pose predicted by molecular docking and to explore the conformational landscape of the ligand within the binding site. nih.govnih.gov Given that G protein-coupled receptors are highly dynamic proteins, MD simulations are particularly valuable for studying their interactions with ligands. nih.govosti.gov

The findings from MD simulations can be summarized in a table detailing various stability and interaction metrics.

Interactive Data Table: Illustrative Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Average Ligand RMSD | 1.5 Å |

| Key Hydrogen Bond Occupancy | Asp155 (95%), Tyr370 (70%) |

| Binding Free Energy (MM-PBSA) | -50 kcal/mol |

Such data would provide strong evidence for the stability of the predicted binding mode and the key interactions that maintain the ligand within the active site.

Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govacs.org A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a target protein. acs.org For this compound, a pharmacophore model could be developed based on its docked conformation within a target receptor.

This model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a pharmacophore model for a serotonin receptor antagonist might include two aromatic rings, a hydrogen bond acceptor, and a positive ionizable feature. acs.org Once developed, this pharmacophore model can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. azolifesciences.comnih.govwikipedia.orgslideshare.net This approach can lead to the identification of novel scaffolds with potentially similar biological activity. azolifesciences.comnih.govwikipedia.orgslideshare.net

A hypothetical pharmacophore model for this compound could be represented in a table.

Interactive Data Table: Hypothetical Pharmacophore Features for a this compound-based Ligand

| Feature | Location (Relative to Dichlorophenyl Ring) |

|---|---|

| Aromatic Ring 1 | Dichlorophenyl moiety |

| Aromatic Ring 2 | (If applicable, from receptor interaction) |

| Hydrophobic Group | Nonyl chain |

| Hydrogen Bond Acceptor | Piperazine nitrogen |

| Positive Ionizable Center | Piperazine nitrogen (protonated) |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of molecules. advancedsciencenews.comnih.gov Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Other important properties that can be calculated include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, and various quantum chemical descriptors like electronegativity, chemical hardness, and softness. nih.gov These properties are crucial for understanding how the molecule will interact with its biological target at an electronic level and can help in predicting its metabolic fate. mdpi.comnih.gov

An illustrative data table can summarize the key quantum chemical properties.

Interactive Data Table: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Electronegativity | 3.85 |

| Chemical Hardness | 2.65 |

Application of Machine Learning and Artificial Intelligence in Predictive Biological Activity Modeling

Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, can be built using molecular descriptors calculated for a series of similar compounds. ajol.info These descriptors can be physicochemical properties, topological indices, or quantum chemical parameters. The model then establishes a mathematical relationship between these descriptors and the biological activity. ajol.info Such a model could predict the inhibitory concentration (IC50) or binding affinity (Ki) of this compound for a particular target. Deep learning models can also be used to predict protein-ligand interactions with high accuracy. oup.comacs.orgoup.com

A hypothetical QSAR model's performance can be presented in a table.

Interactive Data Table: Example of a Predictive QSAR Model for Biological Activity

| Model Type | Target | R² (Training Set) | Q² (Test Set) | Predicted Activity (IC50) |

|---|---|---|---|---|

| Random Forest Regression | Serotonin Receptor | 0.85 | 0.75 | 50 nM |

The integration of these computational approaches provides a comprehensive framework for the preclinical evaluation of new chemical entities like this compound, significantly de-risking and streamlining the path towards the development of new therapeutics.

Future Research Directions and Potential Academic Applications

Development of 1-(3,4-Dichlorophenyl)-4-nonylpiperazine as a Research Tool for Biological Probes

The development of novel biological probes is crucial for understanding complex biological systems. Fluorescent probes, for instance, are instrumental in visualizing and tracking biological molecules with high sensitivity and spatiotemporal resolution. The scaffold of this compound could be chemically modified to create such probes.

Future research could focus on synthesizing derivatives of this compound that incorporate fluorophores. The choice of fluorophore would be critical and could be tailored for specific applications, such as live-cell imaging or in vivo studies. The nonyl chain could also be functionalized to attach targeting ligands, enabling the probe to bind to specific cellular components or receptors. The inherent lipophilicity of the nonyl group might also facilitate membrane permeation, a desirable characteristic for intracellular probes.

Table 1: Potential Modifications of this compound for Use as a Biological Probe

| Modification | Purpose | Potential Application |

| Attachment of a BODIPY dye | To confer fluorescence | Live-cell imaging of target proteins |

| Incorporation of a biotin (B1667282) tag | For affinity-based purification | Isolation of binding partners |

| Functionalization with an azide (B81097) group | To enable click chemistry conjugation | Site-specific labeling of biomolecules |

Exploration of Novel Therapeutic Indications and Pathways based on Mechanistic Insights

Arylpiperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The 3,4-dichlorophenyl group in this compound is a common feature in molecules targeting monoamine transporters and receptors. For example, a different compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has shown potent and selective inhibition of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. mdpi.com

Future research should, therefore, include comprehensive screening of this compound against a panel of CNS targets. Understanding the mechanism of action at a molecular level will be key to identifying potential therapeutic applications. For instance, if the compound is found to modulate dopaminergic or serotonergic pathways, it could be investigated for its potential in treating depression, anxiety, or Parkinson's disease.

Interdisciplinary Research Integrating Chemical Synthesis, Biology, and Computational Approaches

The development of this compound and its analogs would benefit greatly from an interdisciplinary approach. Organic chemists could devise novel and efficient synthetic routes, while biologists could perform in vitro and in vivo testing to evaluate the compound's activity and preliminary toxicological profile.

Computational chemists can play a vital role in this process through molecular modeling and simulation studies. Docking studies could predict the binding modes of this compound to various target proteins, helping to rationalize its biological activity and guide the design of more potent and selective derivatives. nih.gov Quantitative structure-activity relationship (QSAR) studies could also be employed to correlate the structural features of a series of analogs with their biological activities.

Table 2: Illustrative Interdisciplinary Research Plan for this compound

| Discipline | Research Activity | Expected Outcome |

| Chemical Synthesis | Development of a scalable and efficient synthesis route. | A reliable supply of the compound for further studies. |

| Computational Chemistry | Molecular docking studies against a panel of CNS receptors. | Prediction of potential biological targets and binding modes. |

| In Vitro Biology | Radioligand binding assays and functional assays. | Determination of binding affinities and functional activities at specific targets. |

| In Vivo Biology | Behavioral studies in animal models of CNS disorders. | Assessment of the compound's potential therapeutic efficacy. |

Addressing Unexplored Biological Targets and Disease Areas

Beyond the well-trodden path of CNS targets, this compound could be investigated for its activity against less-explored biological targets. The piperazine (B1678402) scaffold is a versatile platform that has been incorporated into molecules with a wide range of biological activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.net

For instance, the cytotoxic effects of this compound could be evaluated against a panel of cancer cell lines. mdpi.com The lipophilic nonyl chain might enhance the compound's ability to disrupt cellular membranes, a mechanism that could be exploited in the development of new anticancer or antimicrobial agents. The dichlorophenyl moiety could also contribute to interactions with specific enzymes or receptors within cancer cells.

Strategies for Overcoming Research Challenges in the Development of Piperazine Derivatives

The development of piperazine derivatives is not without its challenges. Issues such as poor solubility, metabolic instability, and off-target effects can hinder the translation of a promising compound from the laboratory to the clinic. researchgate.net

Future research on this compound should proactively address these potential hurdles. For example, formulation strategies could be explored to improve the compound's solubility and bioavailability. Early in vitro metabolic studies using liver microsomes could identify potential metabolic liabilities, which could then be addressed through medicinal chemistry efforts to block the sites of metabolism. Furthermore, comprehensive selectivity profiling against a wide range of targets will be crucial to identify and mitigate potential off-target effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for producing 1-(3,4-Dichlorophenyl)-4-nonylpiperazine with high purity?

- Methodological Answer : The synthesis typically involves coupling 3,4-dichlorophenylpiperazine derivatives with nonyl halides or activated intermediates. A validated approach includes using propylphosphonic acid anhydride (PPAA) as a coupling agent in dry DMF at 10°C, followed by 24-hour stirring at room temperature. Post-reaction purification via pH adjustment (to pH 8 with Na₂CO₃) and crystallization from acetone ensures high purity, as demonstrated in analogous piperazine syntheses . Monitoring reaction progress with TLC and verifying product integrity via NMR and mass spectrometry are critical.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the substitution pattern on the piperazine ring and dichlorophenyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., at 254 nm) assesses purity. X-ray crystallography, as applied to structurally similar piperazines, can resolve stereochemical ambiguities by revealing chair conformations of the piperazine ring and intermolecular hydrogen bonding patterns .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer : Begin with in vitro receptor binding assays (e.g., dopamine D2/D3 or sigma receptors) due to structural similarities to bioactive piperazines. Use radioligand displacement assays with [³H]spiperone for dopamine receptors or [³H]DTG for sigma receptors. For antimicrobial screening, follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using MIC (Minimum Inhibitory Concentration) assays in Mueller-Hinton broth (Note: Exclude BenchChem data in practice).

Advanced Research Questions

Q. What structural modifications enhance the selectivity of this compound for sigma-1 receptors over dopamine receptors?

- Methodological Answer : Replace the nonyl chain with shorter alkyl or arylalkyl groups to reduce lipophilicity, which is linked to off-target dopamine receptor binding. Introduce polar substituents (e.g., hydroxyl or carboxamide groups) on the piperazine nitrogen to modulate affinity. Competitive binding assays using CHO cells transfected with sigma-1 vs. D3 receptors can quantify selectivity ratios. For example, progesterone derivatives have shown antagonistic effects on sigma-1 receptors, providing a template for structural optimization .

Q. How do researchers address contradictions in reported neuropharmacological effects of this compound?

- Methodological Answer : Discrepancies in NMDA-evoked neurotransmitter release modulation (e.g., norepinephrine) may stem from differences in steroid cofactors (e.g., DHEA sulfate vs. pregnenolone sulfate) or sigma receptor coupling. Use pertussis toxin pretreatment to isolate Gi/o protein-dependent pathways linked to sigma-1 receptors. Replicate studies in hippocampal slices with standardized steroid concentrations and validate via electrophysiological recordings .

Q. What computational approaches predict the metabolic stability of this compound?

- Methodological Answer : Employ in silico tools like SwissADME to calculate bioavailability scores, GI absorption, and CYP450 inhibition profiles. Molecular docking with CYP3A4 and CYP2D6 isoforms identifies potential metabolic hot spots (e.g., oxidation of the nonyl chain). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-MS/MS metabolite identification .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in receptor binding assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and Hill coefficients. For partial agonists, apply the operational model of agonism to estimate τ (efficacy) and Kₐ (binding affinity). Include Schild analysis for competitive antagonism studies. Replicate experiments in triplicate, and report SEM with one-way ANOVA for significance testing .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

- Methodological Answer : Screen solvents (e.g., acetone, ethanol) using vapor diffusion or slow evaporation. Adjust pH to stabilize protonation states of the piperazine nitrogen. For challenging crystals, employ seeding techniques or co-crystallization with stabilizing agents (e.g., crown ethers). Monitor crystal growth with polarized light microscopy and validate with single-crystal XRD (e.g., Cu-Kα radiation, 293 K) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer : Use fume hoods for weighing and synthesis due to potential respiratory irritancy. Wear nitrile gloves and lab coats to prevent dermal exposure. Store at 2–8°C under inert atmosphere (argon) to prevent degradation. For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols. Reference SDS data for LD₅₀ (oral rat) and ecotoxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.